quinazoline-4-thiol

Description

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in modern medicinal chemistry. mdpi.comijsrtjournal.com Its derivatives are recognized for a wide spectrum of pharmacological activities, making the quinazoline nucleus a subject of intense research and development in the pharmaceutical industry. bohrium.comresearchgate.net

The journey of quinazolines in science began with the first synthesis of a derivative by Griess, 34 years before the parent compound, quinazoline, was first synthesized by George Gabriel in 1903. mdpi.com However, significant interest in the medicinal properties of this scaffold was ignited by the isolation of febrifugine, a quinazolinone alkaloid, from the Chinese medicinal plant Dichroa febrifuga. mdpi.comsemanticscholar.org Febrifugine's reported antimalarial properties spurred extensive research into quinazoline derivatives for various therapeutic uses. mdpi.comsemanticscholar.org

Over decades of research, the quinazoline framework has earned the designation of a "privileged structure." oup.comomicsonline.org This term refers to molecular scaffolds that are capable of binding to multiple, diverse biological targets, serving as a versatile template for drug design. oup.com The ability of the quinazoline ring system to act as a potent "hinge binder" in kinases, for example, has cemented its status as a valuable pharmacophore in developing targeted therapies. scielo.br This versatility has led to the creation of extensive compound libraries, yielding ligands for a multitude of receptors and enzymes. oup.comresearchgate.net

The therapeutic applications of quinazoline derivatives have evolved significantly over time. An early notable example is Methaqualone, which was used for its sedative-hypnotic effects starting in 1951. omicsonline.org The structural framework later proved fruitful in the development of cardiovascular drugs, such as the antihypertensive agent Prazosin (B1663645), which acts as an alpha 1-adrenoceptor antagonist. mdpi.comscielo.br

A major breakthrough occurred in the early 2000s with the emergence of quinazoline-based compounds as potent anticancer agents, specifically as tyrosine kinase inhibitors (TKIs). nih.gov Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) were approved for the treatment of non-small-cell lung cancer (NSCLC), fundamentally changing the landscape of targeted cancer therapy. nih.govnih.gov This success was followed by other approved TKI drugs like Lapatinib (B449), Afatinib, and Vandetanib, which target various protein kinases involved in tumor growth and proliferation. nih.govnih.gov

Beyond oncology and hypertension, researchers have identified a vast array of other biological activities, including anti-inflammatory, antiviral, antimicrobial, anticonvulsant, and anti-Alzheimer's properties, demonstrating the remarkable pharmacological diversity of the quinazoline scaffold. mdpi.comresearchgate.netnih.gov

Table 1: Evolution of Quinazoline-Based Therapeutics This table is interactive. You can sort and filter the data.

| Drug | Primary Therapeutic Use | Mechanism of Action / Target |

|---|---|---|

| Methaqualone | Sedative-Hypnotic | GABA-A receptor modulator |

| Prazosin | Antihypertensive | α1-adrenergic receptor antagonist |

| Gefitinib | Anticancer (NSCLC) | EGFR Tyrosine Kinase Inhibitor |

| Erlotinib | Anticancer (NSCLC, Pancreatic) | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | Anticancer (Breast) | Dual EGFR and HER2/neu Tyrosine Kinase Inhibitor |

| Vandetanib | Anticancer (Medullary Thyroid) | Multi-kinase Inhibitor (VEGFR, EGFR, RET) |

| Raltitrexed (B1684501) | Anticancer (Colorectal) | Thymidylate synthase inhibitor |

| Idelalisib | Anticancer (Leukemia) | PI3Kδ inhibitor |

Sulfur-containing heterocyclic compounds are integral to drug discovery and development, forming the core of numerous FDA-approved medicines. researchgate.net The incorporation of sulfur atoms into heterocyclic rings can significantly influence a molecule's physicochemical properties and biological activity. ingentaconnect.com These compounds are found in a variety of natural products and are widely utilized in chemical research for their diverse therapeutic potential. thieme-connect.com

The pharmacological profile of sulfur-containing heterocycles is remarkably broad, with demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, antidiabetic, and antihypertensive agents. researchgate.netbenthamdirect.com For instance, drugs such as the antiplatelet agent Clopidogrel (containing a thiophene (B33073) ring) and the antiviral agent Ritonavir (containing a thiazole (B1198619) ring) highlight the therapeutic success of this class of compounds. The unique chemical characteristics of sulfur allow these heterocycles to engage in specific interactions with biological targets, making them a valuable component in the medicinal chemist's toolkit. thieme-connect.com

Table 2: Examples of Bioactive Sulfur-Containing Heterocyclic Drugs This table is interactive. You can sort and filter the data.

| Drug | Heterocyclic Core | Primary Therapeutic Use |

|---|---|---|

| Clopidogrel | Thiophene | Antiplatelet |

| Ritonavir | Thiazole | Antiviral (HIV) |

| Rosiglitazone | Thiazolidinedione | Antidiabetic |

| Thiabendazole | Thiazole, Benzimidazole | Antifungal, Antiparasitic |

| Olanzapine | Thienobenzodiazepine | Antipsychotic |

Evolution of Quinazoline-Based Therapeutics

Rationale for Focusing on Quinazoline-4-thiol

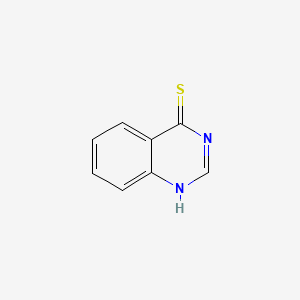

This compound, which exists in tautomeric equilibrium with quinazoline-4(3H)-thione, represents a particularly important and versatile synthetic intermediate in the field of medicinal chemistry. The rationale for focusing on this specific compound stems from the strategic utility of its sulfur-containing functional group at the C4-position of the quinazoline nucleus.

This thiol/thione moiety serves as a highly reactive and versatile chemical handle, allowing for a wide range of structural modifications. It is a key precursor for the synthesis of numerous derivatives, as it can be readily manipulated to explore structure-activity relationships (SAR). For example, the sulfur atom can be easily S-alkylated to produce extensive libraries of quinazoline thioether derivatives. sioc-journal.cnmdpi.com This approach has been used to develop compounds with potential applications in treating neurodegenerative diseases and various cancers. mdpi.com

Furthermore, the thiol group can be used to link the quinazoline scaffold to other pharmacologically active moieties, creating hybrid molecules with potentially enhanced or novel biological activities. nih.gov Research has shown that starting from related dithione precursors or synthesizing derivatives such as 2-mercapto-4(3H) quinazolinones provides access to compounds with significant biological potential, including protein tyrosine phosphatase 1B inhibitors. researchgate.netjddtonline.info The strategic placement of the thiol group at the 4-position thus provides a powerful platform for generating chemical diversity and discovering new therapeutic agents based on the privileged quinazoline scaffold.

Structure

3D Structure

Properties

IUPAC Name |

1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWNPUZQYVWXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186993 | |

| Record name | 4-Quinazolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3337-86-8 | |

| Record name | 4(3H)-Quinazolinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinazolinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinazolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazoline-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Quinazoline 4 Thiol and Its Derivatives

Classical and Contemporary Synthetic Routes to Quinazoline-4-thiones

Traditional and modern synthetic methods provide a versatile toolkit for accessing the quinazoline-4-thione core. These approaches include direct thionation of quinazolinones, construction of the heterocyclic ring from acyclic precursors, and functionalization of the pre-formed quinazoline (B50416) system.

A prevalent and straightforward method for synthesizing 3H-quinazoline-4-thiones is the thionation of their corresponding 3H-quinazoline-4-one precursors. nih.goviucr.org This transformation involves the replacement of the carbonyl oxygen atom at the C-4 position with a sulfur atom. Two of the most commonly employed thionating agents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (LR). lmaleidykla.ltiucr.org

The reaction typically involves refluxing the quinazolin-4-one substrate with the thionating agent in a suitable high-boiling solvent. nih.govtandfonline.com For instance, 2-methyl-3-phenylquinazoline-4(3H)-thiones have been prepared by treating the corresponding oxo analogs with phosphorus decasulfide (P₄S₁₀) in refluxing pyridine (B92270) for several hours. nih.govmdpi.com Similarly, Lawesson's reagent has been effectively used for the thionation of various 2-alkyl(aryl)-quinazolin-4(3H)-ones in solvents like dioxane or toluene. tandfonline.comresearchgate.netekb.eg The choice of reagent and solvent can depend on the specific substituents present on the quinazoline ring. lmaleidykla.lt While both reagents are effective, Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions. lmaleidykla.lt

| Precursor | Thionation Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-3-phenylquinazolin-4(3H)-one | Phosphorus Decasulfide | Pyridine | Reflux, 4h | 2-Methyl-3-phenylquinazoline-4(3H)-thione | Not specified | mdpi.com |

| Quinazolin-4(3H)-one | Lawesson's Reagent | Dioxane | Reflux, 1-2h | 3H-Quinazoline-4-thione | 90.0% | tandfonline.com |

| 2-(Methylthio)quinazolin-4(3H)-one | Lawesson's Reagent | Not specified | Not specified | 2-(Methylthio)quinazoline-4(3H)-thione | Not specified | lmaleidykla.lt |

| 2-(3-Chlorophenyl)-quinazolin-4(3H)-one | Lawesson's Reagent | Dioxane | Reflux, 1-2h | 2-(3-Chlorophenyl)-3H-quinazoline-4-thione | 62.5% | tandfonline.com |

A direct, one-step synthesis of 3H-quinazoline-4-thiones can be achieved through the reaction of 2-aminobenzonitriles with thioamides. nih.goviucr.org This acid-catalyzed cyclization provides a convenient route to quinazoline-4(3H)-thiones bearing a hydrogen, aliphatic, or aromatic group at the C-2 position. thieme-connect.de The reaction is typically conducted by heating the reactants in a strongly acidic solution, for example, in the presence of hydrogen bromide, often on a steam bath for a duration of one to four hours. iucr.orgiucr.org While this method is versatile, the yields of the purified products can range from low to moderate. thieme-connect.de It has been observed that primary thioamides tend to produce cleaner reaction products compared to their substituted counterparts. thieme-connect.de However, this cyclization method is not applicable for use with thiourea (B124793) or its derivatives. thieme-connect.de

A powerful strategy for the functionalization of pre-existing quinazoline-4-thiones is through side-chain lithiation. thieme-connect.com Specifically, 2-alkyl-3H-quinazoline-4-thiones can undergo double lithiation when treated with approximately two equivalents of a strong base, such as n-butyllithium (n-BuLi). thieme-connect.comresearchgate.net The reaction is performed under anhydrous conditions in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically -78 °C, to prevent side reactions. thieme-connect.com This process results in the formation of a dianionic intermediate, where lithiation occurs regioselectively at the N-3 nitrogen and the α-carbon of the 2-alkyl side chain. thieme-connect.com

This highly reactive dilithium (B8592608) species can then be quenched with a wide array of electrophiles to introduce new substituents onto the alkyl side chain. iucr.orgthieme-connect.com This method has been successfully applied to synthesize more complex 2-substituted 3H-quinazoline-4-thiones in excellent yields. thieme-connect.com For example, the reaction of the dilithiated species of 2-methyl-3H-quinazoline-4-thione with iodomethane (B122720) yields 2-ethyl-3H-quinazoline-4-thione with high efficiency. nih.goviucr.org

| Starting Material | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-3H-quinazoline-4-thione | Iodomethane | 2-Ethyl-3H-quinazoline-4-thione | 92% | iucr.orgthieme-connect.com |

| 2-Methyl-3H-quinazoline-4-thione | Iodoethane | 2-Propyl-3H-quinazoline-4-thione | 90% | thieme-connect.com |

| 2-Methyl-3H-quinazoline-4-thione | Benzaldehyde | 2-(2-Hydroxy-2-phenylethyl)-3H-quinazoline-4-thione | 85% | thieme-connect.com |

| 2-Methyl-3H-quinazoline-4-thione | Benzophenone | 2-(2-Hydroxy-2,2-diphenylethyl)-3H-quinazoline-4-thione | 83% | thieme-connect.com |

| 2-Ethyl-3H-quinazoline-4-thione | 1-Bromobutane | 2-(1-Butyl)ethyl-3H-quinazoline-4-thione | 88% | thieme-connect.com |

Condensation reactions represent a fundamental approach to building the quinazoline-4-thione heterocyclic system from simpler, open-chain precursors. nih.govmdpi.com One such method involves the condensation of 2-aminothiobenzamides with acetone. mdpi.com This reaction, often catalyzed by silica (B1680970) gel under mild conditions, yields 2,2-dimethyl-1,2-dihydroquinazoline-4(3H)-thiones. nih.govmdpi.com

Another important condensation route begins with anthranilic acid. mdpi.com Reaction of anthranilic acid with various isothiocyanate derivatives in refluxing ethanol (B145695) leads to the formation of 2-mercapto-3-substituted-quinazolin-4(3H)-ones. mdpi.com This method provides a direct entry to quinazoline-4-thiones with substitution at the N-3 position. Furthermore, the synthesis of quinazolines can be achieved through the condensation of o-iodobenzaldehydes with amidine hydrochlorides, which proceeds via a ligand-free copper-catalyzed Ullmann N-arylation mechanism. nih.gov

Ring contraction of larger heterocyclic systems offers an alternative, though less common, pathway to the quinazoline framework. ekb.eguob.edu.ly For instance, the thermolysis of 5-methoxy-(3H)-1,4-benzodiazepines in a high-boiling solvent like diphenyl ether at elevated temperatures (160-170 °C) can induce a ring contraction to furnish 4-methoxyquinazolines. ekb.eguob.edu.ly While this reaction directly yields a quinazoline derivative, the product is a 4-alkoxyquinazoline rather than a quinazoline-4-thione. To obtain the target thione, a subsequent thionation step, as described in section 2.1.1, would be necessary. This two-step sequence, involving ring contraction followed by thionation, represents an indirect synthetic strategy. Another example involves the acid-catalyzed rearrangement of a 4-chlorobenzo[e] researchgate.netCurrent time information in Bangalore, IN.researchgate.netthiadiazino[3,4-b] iucr.orgCurrent time information in Bangalore, IN.diazepin-10(11H)-one, which upon heating, converts to an isomeric 2-substituted quinazolin-4(3H)-one through a proposed ring contraction mechanism. researchgate.net

Condensation Reactions in Quinazoline-4-thiol Synthesis

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally friendly methods for the synthesis of quinazoline derivatives. tandfonline.com These green approaches aim to minimize waste, avoid hazardous organic solvents, and reduce energy consumption. researchgate.netorganic-chemistry.org

A notable green method for the direct synthesis of 3-substituted-2-thioxo-4-quinazolinones involves the reaction between 2-aminobenzamide (B116534) and isothiocyanates. researchgate.net This transformation has been successfully carried out using water as the solvent at a moderate temperature of 60 °C, or alternatively, under solvent-free conditions at 100 °C. researchgate.net These protocols are advantageous as they circumvent the need for organic solvents, thereby preventing the generation of toxic waste, and involve simple, cost-effective processes with good yields and straightforward product isolation. researchgate.net

Other green strategies focus on the synthesis of the precursor quinazolin-4-ones, which can then be converted to the corresponding thiones. tandfonline.comresearchgate.net These methods include:

Microwave-assisted synthesis: One-pot reactions of anthranilic acid, amines, and an orthoester in ethanol under microwave irradiation at 120 °C can efficiently produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net Microwave heating often leads to shorter reaction times and improved yields. openmedicinalchemistryjournal.com

Deep Eutectic Solvents (DES): Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea (B33335), have been employed as green reaction media. researchgate.net The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been achieved by reacting a benzoxazinone (B8607429) intermediate with amines in a choline chloride:urea DES. tandfonline.comresearchgate.net

Ionic Liquids (ILs): Acidic ionic liquids have been used as reusable and environmentally benign catalysts and solvents for preparing quinazolin-4-ones from 2-aminobenzamide and aroyl chlorides. openmedicinalchemistryjournal.com

These green methodologies provide sustainable alternatives to classical synthetic routes for accessing the quinazoline-4-thione scaffold and its precursors. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis (MWI) Techniques

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the synthesis of quinazoline derivatives, offering advantages such as shorter reaction times, higher yields, and environmentally friendly conditions. nih.govnih.gov

Thiourea serves as a versatile reagent in the microwave-assisted synthesis of quinazoline derivatives. One notable method involves the condensation of 2-aminobenzophenones with thiourea in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation to produce 4-aryl substituted quinazoline derivatives. frontiersin.org This reaction proceeds through the thermal decomposition of thiourea, leading to the formation of key intermediates that ultimately yield the desired quinazoline scaffold. frontiersin.org

Another approach utilizes a Biginelli one-pot three-component reaction, where cyclohexanone, an aromatic or heterocyclic aldehyde, and thiourea are reacted under microwave irradiation to prepare quinazoline-2(1H)-thione derivatives. buet.ac.bd This method significantly reduces reaction times from hours to minutes. buet.ac.bd Furthermore, a choline chloride-thiourea/sulfuric acid catalyst system has been employed for the one-pot synthesis of quinazolin-4(3H)-one derivatives under microwave irradiation and solvent-free conditions, highlighting a green chemistry approach. researchgate.net

Solvent-free microwave-assisted synthesis offers a green and efficient alternative to conventional methods. jocpr.com Several protocols have been developed for the synthesis of quinazolin-4(3H)-ones and their derivatives.

For instance, the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with formamide, can be effectively carried out under solvent-free microwave conditions using solid supports like acidic alumina, silica gel, and montmorillonite (B579905) K-10. nih.govfrontiersin.org Montmorillonite K-10 has been shown to provide the best yields in shorter reaction times. nih.govfrontiersin.orgresearchgate.net

Another solvent-free method involves the condensation of anthranilic acid with thiocarbamate salts of substituted anilines to form 3-aryl-2-thio derivatives of quinazolinone. nih.govfrontiersin.org While the presence of a solvent like ethanol can lead to better yields, solvent-free conditions drastically reduce the reaction time. nih.govfrontiersin.org Additionally, antimony(III) chloride (SbCl3) has been used as an effective catalyst for the condensation of anthranilamide with aldehydes or ketones under solvent-free microwave irradiation, resulting in good to excellent yields of quinazolin-4(3H)-one derivatives within minutes. researchgate.netscispace.comresearchgate.net

| Starting Materials | Reagents/Catalyst | Conditions | Product | Key Findings |

| 2-Aminobenzophenones | Thiourea, DMSO | MWI | 4-Aryl substituted quinazolines | Facile and direct conversion. frontiersin.org |

| Cyclohexanone, Aldehyde, Thiourea | FeCl3 | MWI, Solvent-free | Quinazoline-2(1H)-thione derivatives | Significant reduction in reaction time. buet.ac.bd |

| Anthranilic acid, Amines, Acetic anhydride | Choline chloride-thiourea/H2SO4 | MWI, Solvent-free | 2-Methyl-quinazoline-4(3H)-one derivatives | High efficiency and eco-friendly. researchgate.net |

| Anthranilic acids | Formamide, Montmorillonite K-10 | MWI, Solvent-free | Quinazolin-4(3H)-ones | Montmorillonite K-10 gives the best yield. nih.govfrontiersin.orgresearchgate.net |

| Anthranilic acid | Thiocarbamate salts of anilines | MWI, Solvent-free or Ethanol | 3-Aryl 2-thioderivatives of quinazolinone | Solvent-free conditions shorten reaction time. nih.govfrontiersin.org |

| Anthranilamide | Aldehydes/Ketones, SbCl3 | MWI, Solvent-free | Quinazolin-4(3H)-one derivatives | High yields in a few minutes. researchgate.netscispace.comresearchgate.net |

Utilizing Thiourea in MWI

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free methods for quinazoline synthesis have gained attention. A notable example is the use of a low-melting mixture of maltose, dimethylurea (DMU), and ammonium (B1175870) chloride as a reaction medium for the one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate. rsc.org This method produces quinazoline derivatives in high yields under aerobic oxidation conditions without the need for an external catalyst. rsc.org

Furthermore, efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, and other related starting materials can furnish quinazolinones and their analogs under catalyst-free conditions using water as a solvent. organic-chemistry.org The products from these reactions can be easily purified by simple filtration and washing. organic-chemistry.org

Derivatization Strategies for Enhancing Bioactivity

Derivatization of the this compound scaffold is a key strategy to modulate and enhance its biological activity.

S-Alkylation and S-Acylation Reactions

The thiol group at the 4-position of the quinazoline ring is a prime site for modification through S-alkylation and S-acylation reactions. These reactions introduce various substituents that can significantly influence the compound's bioactivity.

S-alkylation of 2-mercapto-3-substituted quinazolin-4-ones with reagents like ethyl bromoacetate (B1195939) is a common strategy to produce intermediate esters. mdpi.com These esters can be further modified to create a diverse library of compounds. The alkylation of potassium 2-thio- frontiersin.orgresearchgate.nettriazolo[1,5-c]quinazoline with halogenocarboxylic acids and their esters proceeds with S-regioselectivity. jst.go.jp

Similarly, S-acylation with acyl halides introduces an acyl group onto the sulfur atom, leading to the formation of thioesters. These modifications can lead to compounds with enhanced biological profiles.

| Reaction Type | Reagents | Product | Biological Relevance |

| S-Alkylation | Ethyl bromoacetate | 2-(Ethoxycarbonylmethylthio)-3-o-tolylquinazolin-4-one | Intermediate for further synthesis. mdpi.com |

| S-Alkylation | Halogenocarboxylic acids | S-alkylated 2-thio- frontiersin.orgresearchgate.nettriazolo[1,5-c]quinazolines | Potential for antimicrobial and antifungal activity. jst.go.jp |

| S-Acylation | Benzoyl chloride | 2-Benzoylthio-3-o-tolylquinazolin-4-one | Potential for enhanced bioactivity. |

Hybridization with Other Bioactive Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing new drug candidates with improved potency and a broader spectrum of activity. rsc.orgresearchgate.net The quinazoline scaffold has been successfully hybridized with various other bioactive moieties.

For instance, quinazoline has been linked with a triazole scaffold through a 2-thioacetamido linkage, resulting in hybrids with activity against cancer cell lines. rsc.org Another approach involves linking quinazoline and triazole through a thioether linkage via click chemistry, yielding analogues with significant in-vitro anti-cancer activity. rsc.org

The hybridization of the quinazolin-4-one scaffold with a pyrazole (B372694) carbamide moiety has led to the development of novel antifungal agents. nih.gov Similarly, linking quinazolin-4-one with a phenol (B47542) scaffold has been explored to create hybrid molecules with potential antioxidant activity. mdpi.com The combination of quinazolinone with a thiazolidin-4-one scaffold has also been investigated to generate hybrid derivatives with potential biological activities. rsc.org

| Hybrid Scaffold 1 | Hybrid Scaffold 2 | Linkage | Resulting Bioactivity |

| Quinazolinone | Triazole | 2-Thioacetamido | Anticancer rsc.org |

| Quinazoline | Triazole | Thioether | Anticancer rsc.org |

| Quinazolin-4-one | Pyrazole Carbamide | Benzene (B151609) ring | Antifungal nih.gov |

| Quinazolin-4-one | Phenol | - | Antioxidant mdpi.com |

| Quinazolinone | Thiazolidin-4-one | - | Potential biological activities rsc.org |

Indole-Based Hybrids

Introduction of Halogen Substituents

The introduction of halogen atoms onto the quinazoline ring can be a crucial step for further functionalization, often serving as a handle for cross-coupling reactions. rtu.lvnih.gov Direct halogenation of 2,3-dihydro-4(1H)-quinazolinones with reagents like N-bromosuccinimide (NBS), bromine in triethylamine, or N-chlorosuccinimide (NCS) can yield 6,8-dihalo derivatives. researchgate.net While this method applies to the dihydro-quinazolinone, similar electrophilic aromatic substitution reactions could potentially be applied to the this compound core, although specific examples are scarce in the literature. A more common approach is the chlorination of the 4-hydroxyl group of a quinazolinone using reagents like phosphorus oxychloride (POCl3) to produce a 4-chloroquinazoline, which is a versatile intermediate. researchgate.net

Amination and Amidation at Various Positions

Direct amination of heterocyclic thiols, including those of the quinazoline family, has been achieved using photochemistry. acs.org This method provides a metal-free approach to synthesize 4-aminoquinazoline derivatives from this compound using Rose Bengal as a photocatalyst under visible light irradiation. The reaction is performed at ambient temperature in an open flask, making it a convenient and environmentally benign process. acs.org

Alternatively, 4-aminoquinazolines can be prepared from quinazolin-4(3H)-ones via a one-pot reaction mediated by hexamethyldisilazane (B44280) (HMDS) with primary amines. thieme-connect.com Another efficient method for the direct amination of quinazolin-4(3H)-ones utilizes N,N-dimethylformamide (DMF) as both the nitrogen source and solvent, mediated by 4-toluenesulfonyl chloride, to afford 4-(dimethylamino)quinazolines at room temperature. organic-chemistry.orgresearchgate.net

Amidation can be achieved by first introducing an amino group, which is then acylated. For example, 6-amino-2-(1H-indol-2-yl)quinazolin-4(3H)-one can be prepared by the reduction of the corresponding 6-nitro derivative, and this amino group can then be acylated with chloroacetyl chloride. tandfonline.com

Structural Elucidation and Conformational Analysis of Quinazoline 4 Thiol Derivatives

X-ray Crystallography Studies

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous confirmation of molecular structures, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms. researchgate.netacs.orgnih.gov This technique has been successfully applied to various quinazoline-4-thiol derivatives, revealing key structural features such as planarity, the nature of intermolecular forces, and crystal packing. For instance, the structures of several novel quinazolinone derivatives incorporating thioether or triazole moieties have been unequivocally confirmed through single-crystal X-ray diffraction analysis. researchgate.netnih.govx-mol.net

The quinazoline (B50416) ring system itself is largely planar. In a study of 2-ethylquinazoline-4(3H)-thione, the molecule was found to be almost planar, with all non-hydrogen atoms being nearly coplanar (maximum deviation = 0.103 (1) Å). researchgate.net The primary deviation from planarity was the ethyl group at the 2-position, which was twisted from the plane of the quinazoline-4-thione core by 8.7 (2)°. researchgate.net Similarly, the related compound 4-methoxyquinazoline (B92065) is also almost planar, with the methyl carbon of the methoxy (B1213986) group deviating only slightly, by 0.068 (4) Å, from the mean plane of the quinazoline ring system. nih.gov This inherent planarity facilitates significant intermolecular interactions within the crystal lattice.

Table 1: Crystal Data for 2-Ethylquinazoline-4(3H)-thione

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂S |

| Molecular Weight (Mᵣ) | 190.26 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.8231 (3) |

| b (Å) | 14.3214 (6) |

| c (Å) | 21.7365 (8) |

| Volume (V) (ų) | 1812.71 (14) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 150 |

Table 2: Hydrogen-Bond Geometry for 2-Ethylquinazoline-4(3H)-thione

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (º) |

|---|---|---|---|---|

| N1—H1···S1ⁱ | 0.88 | 2.53 | 3.3854 (11) | 166 |

Symmetry code: (i) −x+2, −y+1, −z+1. researchgate.net

The way in which molecules pack into a crystal lattice is determined by a combination of hydrogen bonding and other intermolecular forces, such as π–π stacking. The planar nature of the quinazoline core is conducive to such stacking interactions. nih.gov In the case of 2-ethylquinazoline-4(3H)-thione, the hydrogen-bonded molecular pairs are stacked along the a-axis. researchgate.net Adjacent stacks pack in a herringbone arrangement, forming layers parallel to the (010) plane. researchgate.net A similar herringbone packing is observed in 4-methoxyquinazoline, where molecules form π–π stacks with a centroid–centroid separation of 3.5140 (18) Å. nih.gov This efficient packing maximizes van der Waals forces and contributes to the stability of the crystal.

Hydrogen Bonding Networks in Crystal Structures

Spectroscopic Characterization Techniques

Alongside X-ray crystallography, spectroscopic methods are vital for structural elucidation, particularly for verifying structures in solution and confirming the presence of key functional groups. The structures of newly synthesized quinazoline derivatives are routinely characterized using a combination of NMR and IR spectroscopy. nih.govresearchgate.netmdpi.com

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectra of this compound derivatives show characteristic signals. A notable feature in some derivatives is a downfield singlet between δ 9.00–9.02 ppm, corresponding to the proton at the 2-position of the quinazoline ring. researchgate.net The aromatic protons of the quinazoline system typically appear as a set of multiplets in the δ 7.20-8.20 ppm region. acs.orgtandfonline.com Protons of alkyl or aryl substituents on the sulfur atom or the nitrogen at position 3 give rise to signals at chemical shifts and with multiplicities that are characteristic of their specific environment. acs.orgtandfonline.com For example, in a series of 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, the two methylene (B1212753) groups of the ethyl linker appear as distinct triplets. tandfonline.com

¹³C NMR: The carbon-13 NMR spectrum is equally informative. The thiocarbonyl carbon (C=S) signal is expected at a downfield chemical shift. In the closely related quinazolin-4-ones, the C=O carbonyl carbon appears around δ 160-161 ppm, while the C2 imine-like carbon resonates near δ 148 ppm. nih.govacs.org Aromatic carbons of the fused benzene (B151609) ring and any other aryl substituents are observed in the typical range of δ 120–148 ppm. nih.govacs.org The carbons of S-alkyl chains appear in the upfield region of the spectrum. acs.orgtandfonline.com

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a powerful tool for characterization. For instance, the synthesis of derivatives like 4-(2-(2-((1-(4-fluorophenyl)-1-oxopropan-2-yl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide necessitates such analysis to confirm the incorporation and electronic environment of the fluorine substituent. tandfonline.com

Table 3: Selected ¹H and ¹³C NMR Data (δ, ppm) for Representative Quinazolinone Thioether Derivatives in DMSO-d₆

| Compound Name | Selected ¹H NMR Signals acs.org | Selected ¹³C NMR Signals acs.org |

|---|---|---|

| N-Isobutyl-4-oxo-3-phenyl-2-((2-chlorobenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide | 4.56 (s, 2H, S-CH₂), 7.29–7.70 (m, 8H, Ar-H), 7.91 (dd, 1H, Quinazoline-H), 8.15 (d, 1H, Quinazoline-H), 8.18 (d, 1H, Quinazoline-H), 8.86 (t, 1H, NH) | 35.0 (S-CH₂), 122.5-136.4 (Ar-C), 146.9 (Ar-C), 157.8 (C=N), 160.2 (C=O), 166.4 (Amide C=O) |

| 4-Oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic Acid | 4.52 (s, 2H, S-CH₂), 7.46–7.70 (m, 9H, Ar-H), 7.96 (dd, 1H, Quinazoline-H), 8.16-8.18 (m, 2H, Quinazoline-H), 13.57 (bs, 1H, COOH) | 35.0 (S-CH₂), 122.5-136.4 (Ar-C), 124.1 (q, ¹JCF=271.3 Hz, CF₃), 142.3 (Ar-C), 146.9 (Ar-C), 157.8 (C=N), 160.2 (C=O), 166.4 (Carboxyl C=O) |

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For this compound derivatives, key absorption bands include the N-H stretch (if present, typically broad in the 3100-3300 cm⁻¹ region), C-H stretches from aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and the C=N vibration (around 1600-1620 cm⁻¹). The thione (C=S) group has a characteristic stretching vibration, though it can be weaker and more variable than its C=O counterpart. In related chalcone (B49325) derivatives containing a 4-thioquinazoline moiety, strong absorption bands for the C=O group were noted between 1690–1640 cm⁻¹, which provides a reference for the expected region of carbonyl absorptions in related structures. researchgate.net The presence and position of these bands provide direct evidence for the successful synthesis of the target scaffold. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound derivatives. Through ionization and subsequent fragmentation, MS provides a molecular "fingerprint" that confirms the identity and structural features of the synthesized compounds. nih.govorientjchem.org High-Resolution Mass Spectrometry (HRMS) is frequently employed to confirm the elemental composition of the target molecules by providing exact mass measurements of the molecular ions, typically observed as protonated species [M+H]⁺. nih.govacs.org

The electron ionization (EI) mass spectrum of a quinazoline scaffold typically shows a prominent molecular ion peak (M⁺), which is often the base peak or of significant intensity. nih.gov For this compound and its derivatives, the molecular ion peak confirms the compound's molecular weight. ptfarm.pl The fragmentation patterns observed are characteristic of the fused heterocyclic ring system and the nature of its substituents.

Common fragmentation pathways for quinazoline derivatives include:

Alpha-Cleavage: Bonds adjacent to heteroatoms (N, S) are prone to cleavage. For S-alkylated derivatives, the cleavage of the C-S bond is a common fragmentation event. msu.edu

Ring Fragmentation: The quinazoline ring itself can break apart. A typical fragmentation involves the loss of HCN from the pyrimidine (B1678525) ring. nih.gov

Loss of Substituents: Side chains attached to the quinazoline core are readily lost. For instance, derivatives with a phenyl group may show a fragment corresponding to the loss of the C₆H₅ moiety. nih.govnih.gov

Loss of Small Neutral Molecules: The elimination of small, stable molecules such as ammonia (B1221849) (NH₃) can also be observed. nih.gov

The table below summarizes characteristic mass spectrometry data for select quinazoline derivatives, illustrating common fragmentation patterns.

Table 1: Representative Mass Spectrometry Fragmentation Data for Quinazoline Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments | Reference |

|---|---|---|---|---|

| 4-Phenylquinazoline | 206 (M⁺) | 205, 177, 129 | [M-H]⁺, [M-H-HCN]⁺, [M-C₆H₅]⁺ | nih.gov |

| Spiro[(2H,3H)-quinazoline-2,1'-cyclohexan]-4(1H)-thiol | 232 (M⁺) | - | Molecular ion confirmed | ptfarm.pl |

| (E)-2-methyl-3-((1-(naphthalen-1-yl)ethylidene)amino)quinazolin-4(3H)-one | 328 | 313, 201, 168, 127 | [M-CH₃]⁺, [M-C₁₀H₇]⁺, Cleavage of quinazolinone ring, Naphthalene fragment | orientjchem.org |

| 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide | 426.1488 ([M+H]⁺) | - | High-resolution mass confirmed | acs.org |

Computational Approaches to Structural Analysis

Computational chemistry provides powerful tools for investigating the structural and electronic properties of this compound derivatives, offering insights that complement experimental data.

Density Functional Theory (DFT) has become a standard method for accurately predicting the molecular structures and properties of quinazoline derivatives. d-nb.info Calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-31G(d), 6-31+G(d,p), or DNP (double-numeric plus polarization). ajchem-a.comresearchgate.netresearchgate.net

DFT studies provide detailed information on several key parameters:

Optimized Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com For this compound derivatives, the HOMO orbitals are often localized around the thiol functional group, indicating this region is susceptible to electrophilic attack. ajchem-a.com

Electron Density Distribution: Total electron density maps reveal the parts of the molecule that are electron-rich or electron-poor, identifying potential sites for chemical reactions. ajchem-a.com The thione group's lone pair electrons, for example, are noted to facilitate coordination with metals. vulcanchem.com

Reactivity Descriptors: Global and local reactivity descriptors, such as electronegativity (χ), global hardness (η), and electrophilicity (ω), can be calculated to predict the molecule's behavior in chemical reactions. nih.govajchem-a.com

The table below presents a selection of quantum chemical parameters calculated using DFT for a representative quinazoline-thiol derivative.

| Global Hardness (η) | 2.036 | Measures resistance to change in electron distribution. | ajchem-a.com |

The biological activity and chemical reactivity of this compound derivatives are often dictated by their specific three-dimensional conformation. Computational methods are employed to explore the conformational landscape, identifying the most stable, low-energy conformers.

The flexibility of these molecules primarily arises from the rotation around single bonds, particularly those connecting substituents to the quinazoline core. For example, in derivatives with bulky side chains, steric hindrance can significantly influence the preferred conformation and may induce changes in the orientation of the quinazoline ring system. tandfonline.com The presence of a flexible thio-methylene fragment in the linker of some derivatives also contributes to their conformational possibilities. mdpi.com

Conformational analysis helps to understand how these molecules might interact with biological targets. Minor conformational relaxations can be crucial for achieving an optimal fit within a receptor's binding pocket. unipr.it By mapping the potential energy surface, researchers can identify the global and local energy minima, which correspond to the most likely shapes the molecule will adopt. This information is critical for structure-activity relationship (SAR) studies and the rational design of new derivatives with enhanced properties.

Biological and Pharmacological Investigations of Quinazoline 4 Thiol Derivatives

Anticancer Activity and Mechanisms of Action

Quinazoline-4-thiol derivatives have demonstrated significant potential as anticancer agents through various mechanisms. These include the inhibition of critical enzymes involved in cancer cell proliferation and survival, disruption of the cell cycle, and induction of programmed cell death.

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for anticancer drug development. Quinazoline (B50416) derivatives have been extensively studied as tyrosine kinase inhibitors. nih.govbiointerfaceresearch.com

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2):

Many quinazoline derivatives have been identified as potent inhibitors of EGFR and HER2, which are overexpressed in various cancers, including non-small cell lung cancer and breast cancer. biointerfaceresearch.com For instance, certain 4-anilino-2-vinylquinazoline derivatives have shown promising anticancer activities by inhibiting VEGFR-2. ekb.eg A novel quinazoline-based hybrid compound, 16a, demonstrated potent inhibitory activity against wild-type EGFR, mutant EGFR (L858R/T790M), and c-Met with IC50 values of 64.8 nM, 305.4 nM, and 137.4 nM, respectively. tandfonline.com Another study reported a series of 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline derivatives with inhibitory activity against ERK1/2 phosphorylation. nih.gov Furthermore, some fluoroquinazolinone derivatives displayed broad-spectrum anticancer activity against MCF-7 breast cancer cells, with IC50 values ranging from 0.35 to 0.95 μM, which was superior to the reference drug gefitinib. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2):

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several quinazolin-4-one derivatives have been developed as VEGFR-2 inhibitors. ekb.eg One study identified a quinazoline sulfonamide derivative, compound 12, as a potent inhibitor of both EGFRT790M and VEGFR-2, with IC50 values of 0.0728 and 0.0523 µM, respectively. mdpi.com Another series of quinazolin-4(3H)-one derivatives also exhibited good inhibitory activity against VEGFR2. nih.gov

Cyclin-Dependent Kinase 2 (CDK2):

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. ekb.eg A series of quinazolin-4(3H)-one derivatives were synthesized and showed potent inhibitory activity against CDK2. nih.gov Specifically, compounds 2i and 3i from this series were identified as potent inhibitors of CDK2, HER2, and EGFR tyrosine kinases. nih.govnih.gov Another quinazolin-4(3H)-one derivative, 47c, demonstrated an IC50 of 0.63 µM against CDK2. mdpi.com

Table 1: Inhibition of Tyrosine Kinases by this compound Derivatives

| Compound/Derivative | Target Kinase(s) | IC50 Value(s) | Reference(s) |

|---|---|---|---|

| Hybrid 16a | EGFRwt, EGFRL858R/T790M, c-Met | 64.8 nM, 305.4 nM, 137.4 nM | tandfonline.com |

| Derivative 12 | EGFRT790M, VEGFR-2 | 0.0728 µM, 0.0523 µM | mdpi.com |

| Fluoroquinazolinones | EGFR | 0.35 - 0.95 µM (against MCF-7) | researchgate.net |

| Quinazolin-4(3H)-one 47c | CDK2 | 0.63 µM | mdpi.com |

| Quinazolin-4(3H)-ones 2i & 3i | CDK2, HER2, EGFR | Potent inhibitors | nih.govnih.gov |

| Sorafenib Analogs 10b & 10q | EGFR, VEGFR-2 | EGFR: 0.02 µM, 0.01 µM; VEGFR-2: 0.05 µM, 0.08 µM | mdpi.com |

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. nih.gov Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This is a particularly effective strategy for cancers with existing DNA repair defects. Several quinazoline derivatives have been investigated as PARP-1 inhibitors. nih.govrsc.org

A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and showed promising PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov In another study, a series of 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones were evaluated for PARP inhibitory activity. The 8-methylquinazolinone series were among the most potent PARP inhibitors reported, with IC50 values ranging from 0.13 to 0.27 μM. acs.org More recently, a series of quinazolinone-based derivatives were developed as potential PARP-1 inhibitors, with compound 12c showing an IC50 of 30.38 nM, comparable to the approved PARP inhibitor Olaparib. rsc.orgrsc.org

Table 2: Inhibition of PARP-1 by Quinazoline Derivatives

| Compound/Derivative Series | Key Feature(s) | IC50 Range/Value | Reference(s) |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-diones | Amino acid building blocks | Nanomolar range | nih.gov |

| 8-Methylquinazolin-4(3H)-ones | 2-Aryl substitution | 0.13 - 0.27 µM | acs.org |

| Quinazolinone derivative 12c | Bioisostere of Olaparib | 30.38 nM | rsc.orgrsc.org |

Thymidylate synthase (TS) is a crucial enzyme in the synthesis of thymidine, a necessary component of DNA. nih.gov Inhibition of TS leads to a depletion of thymidine, which in turn inhibits DNA replication and leads to "thymineless cell death". nih.gov Several quinazoline derivatives have been designed as TS inhibitors. nih.govuobaghdad.edu.iq

Research has shown that the replacement of the 4-oxygen atom with sulfur in certain quinazoline antifolates does not diminish their ability to inhibit L1210 TS. nih.gov However, the introduction of a 4-(methylthio) substituent significantly weakens this inhibitory activity. nih.gov Docking studies of some novel quinazoline derivatives into the active site of TS have been performed to understand their binding modes. scirp.org For example, nolatrexed (B128640) and raltitrexed (B1684501) are known thymidylate synthase inhibitors that contain the 4(3H)-quinazolinone scaffold. mdpi.com

Microtubules are dynamic polymers of tubulin that are essential for various cellular processes, including cell division. nih.gov Disruption of tubulin polymerization can arrest cells in mitosis and induce apoptosis. Several small molecules, including quinazoline derivatives, have been discovered to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

A series of 4,6-disubstituted quinazoline derivatives were identified as tubulin polymerization inhibitors. nih.gov For instance, compound 14 was shown to arrest cells in the G2/M phase of the cell cycle and disrupt cellular microtubules by competing with colchicine for its binding site on tubulin. nih.gov Another compound, PVHD121 (15), also demonstrated antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization. nih.gov Furthermore, quinazolinone sulfamates, such as compound 7j, have been shown to inhibit tubulin assembly and were successfully co-crystallized with the αβ-tubulin heterodimer, providing insight into their mechanism of action at the colchicine binding site. acs.org

Table 3: Tubulin Polymerization Inhibition by Quinazoline Derivatives

| Compound/Derivative | Mechanism | Cell Line(s) | Reference(s) |

|---|---|---|---|

| Compound 14 | Colchicine site competition | Human tumor cell lines | nih.gov |

| PVHD121 (15) | Tubulin polymerization inhibition | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | nih.gov |

| Compound 7j | Colchicine binding site interaction | Breast and prostate tumor cell lines | acs.org |

| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | Tubulin polymerization inhibition | MCF7, Burkitt lymphoma CA46 | researchgate.net |

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Cancer cells often have defects in cell cycle control, leading to uncontrolled proliferation. Several quinazoline derivatives have been shown to induce cell cycle arrest, primarily at the G2/M checkpoint, preventing cells from entering mitosis. tandfonline.commdpi.com

For example, a novel 4-phenoxyquinazoline (B3048288) derivative, compound 6, was found to induce cell cycle arrest at the G2/M phase in five different cancer cell lines. mdpi.com Similarly, a quinazoline sulfonamide derivative, compound 12, also induced G2/M phase arrest in MCF-7 cells. mdpi.com Other studies have reported that various quinazoline-based compounds, including quinazoline-indole hybrids and benzimidazole-quinazolinone derivatives, cause cell cycle arrest at the G2/M phase. tandfonline.commdpi.com

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to their survival and proliferation. Inducing apoptosis is a key mechanism of action for many anticancer drugs. nih.gov

Numerous quinazoline derivatives have been shown to induce apoptosis in cancer cells. tandfonline.comnih.gov For example, a quinazoline-indole hybrid, 24a, was found to induce apoptosis in breast cancer cells by depolarizing mitochondria and increasing intracellular reactive oxygen species. tandfonline.com Another study showed that a quinazolinone-chalcone hybrid could induce apoptosis through the induction of caspase-3 and PARP-1 cleavage. tandfonline.com Furthermore, certain quinazoline sulfonamide derivatives have been shown to activate the apoptotic pathway by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. nih.gov For instance, compound 4d was found to significantly increase the expression of caspase 7, a key executioner caspase in the apoptotic pathway. nih.gov

Cytotoxicity in various cancer cell lines (e.g., MCF7, HeLa, A549, SiHa, Colo 205, HepG2, L1210, HT29, K562, PC-3, A2780)

Derivatives of quinazoline have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. The versatility of the quinazoline scaffold allows for structural modifications that can enhance this activity. nih.govsemanticscholar.org

A variety of 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects. For instance, certain derivatives showed moderate activity against the MCF-7 (breast cancer) cell line, with IC50 values of 47.2 μM, 43.9 μM, and 44.9 μM. researchgate.net Other derivatives displayed good cytotoxic activities against the A549 (lung cancer) cell line, with IC50 values of 30.7 μM and 29.8 μM, which are comparable to the positive control, 5-fluorouracil (B62378) (5-FU) (IC50 = 27.9 μM). researchgate.net Notably, one compound exhibited even stronger activity against the A549 cell line, with an IC50 value of 23.6 μM. researchgate.net

Quinazolinone-based hybrids have also been a focus of research. Quinazolinone-1,3,4-oxadiazole derivatives have shown good cytotoxicities against A549 and MCF-7 cell lines. jst.go.jp Furthermore, quinazolinone-1,3,4-oxadiazole-benzimidazole hybrids displayed comparable or even stronger activities toward the MCF-7 cell line. jst.go.jp In another study, a series of quinazoline-thiazole-oxazole compounds were evaluated, with one derivative showing potent anticancer activity against MCF-7, A549, Colo-205 (colon cancer), and A2780 (ovarian cancer) cell lines, with IC50 values ranging from 0.01 ± 0.0061 to 0.16 ± 0.069 µM. nih.gov

The introduction of a copper(II) complex to quinazolinone Schiff base derivatives has been shown to enhance cytotoxicity. These copper complexes were highly cytotoxic against MCF-7 and A549 cell lines, with IC50 values in the low micromolar range, while the ligands alone were inactive. mdpi.com

Novel quinazolin-4(3H)-one derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). One such compound demonstrated significant cytotoxic activity against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 cell lines with IC50 values of 3.74 ± 0.14, 5.00 ± 0.20, and 6.77 ± 0.27 µM, respectively. nih.gov Another series of quinazolin-4(3H)-one derivatives showed potent cytotoxicity towards MCF7 and A2780 cell lines, with most tested compounds being 2- to 30-fold more cytotoxic than the control drug lapatinib (B449) against MCF7 cells. nih.govnih.gov

Quinazolinone-thiazole hybrids have also been synthesized and evaluated for their cytotoxic effects on MCF-7, HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines. researchgate.netnih.gov Certain compounds showed high cytotoxic activities against the PC3 cell line, while others were potent inhibitors of MCF-7 and HT-29 cell proliferation. nih.gov

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-one | MCF-7 | 43.9 µM, 44.9 µM, 47.2 µM | researchgate.net |

| 2,3-disubstituted quinazolin-4(3H)-one | A549 | 23.6 µM, 29.8 µM, 30.7 µM | researchgate.net |

| Quinazolinone-1,3,4-oxadiazole | A549, MCF-7 | Good | jst.go.jp |

| Quinazolinone-1,3,4-oxadiazole-benzimidazole | MCF-7 | Strong | jst.go.jp |

| Quinazoline-thiazole-oxazole | MCF-7, A549, Colo-205, A2780 | 0.01 - 0.16 µM | nih.gov |

| Copper(II) complexes of quinazolinone Schiff bases | MCF-7, A549 | Low micromolar range | mdpi.com |

| Quinazolin-4(3H)-one derivative | HepG2 | 3.74 ± 0.14 µM | nih.gov |

| Quinazolin-4(3H)-one derivative | HCT-116 | 5.00 ± 0.20 µM | nih.gov |

| Quinazolin-4(3H)-one derivative | MCF-7 | 6.77 ± 0.27 µM | nih.gov |

| Quinazolin-4(3H)-one hydrazides | A2780 | 0.14 - 3.00 µM | nih.govnih.gov |

| Quinazolinone-thiazole hybrid | PC-3, MCF-7, HT-29 | High | researchgate.netnih.gov |

| Quinazolin-4(3H)-one derivative | L1210, K562 | >50% inhibition at 1 µg/mL | nih.gov |

| Triazolo[4,3-c]quinazolines | HepG2, MCF-7, PC-3, HCT-116, HeLa | Antitumor activity observed | mdpi.com |

| Quinazoline-azole hybrids | MCF-7, A549 | Anticancer potential | nih.gov |

| Quinazoline-based triazole-acetamides | HCT-116, MCF-7, HepG2 | Moderate to good | nih.gov |

Antimicrobial Activities

Antibacterial Efficacy

Quinazoline derivatives have been extensively studied for their antibacterial properties, demonstrating a broad range of activity against various bacterial strains. semanticscholar.org

Quinazolin-4(3H)-one derivatives have shown notable antibacterial activity. frontiersin.org Studies have revealed that substitutions at specific positions of the quinazolinone ring, such as the 2 and 3 positions, and the presence of a halogen at the 6 and 8 positions, can enhance their antibacterial effects, particularly against Gram-positive bacteria. nih.gov For example, certain 2-phenyl-3-amino quinazolin-4(3H)-one derivatives displayed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org The introduction of a heteryl group at the aldimine in the 3-amino quinazolinone structure has been found to significantly increase antibacterial activity against all tested bacterial pathogens. frontiersin.org

A series of 6-bromo-2-phenyl-3-substituted-4-quinazolinone derivatives were synthesized, and a 1-amino-2-mercaptotriazole derivative of quinazolinone showed a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, comparable to the standard drug Ampicillin. ijpronline.com Furthermore, novel quinazoline-2,4(1H,3H)-dione derivatives have been developed, with some compounds exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative strains. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative | Moderate to significant | frontiersin.org |

| 6-bromo-2-phenyl-3-substituted-4-quinazolinone | Gram-positive and Gram-negative | Appreciable zone of inhibition | ijpronline.com |

| Quinazoline-2,4(1H,3H)-dione derivatives | Gram-positive and Gram-negative | Broad spectrum | nih.gov |

Quinazoline derivatives have demonstrated significant potential as bactericides against plant pathogenic bacteria. A number of synthesized quinazoline derivatives containing a 1,2,4-triazole (B32235) thioether moiety have shown potent inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo). mdpi.comrsc.org Certain compounds exhibited EC50 values of 46.9, 47.8, and 43.2 µg/mL against Xac, which was more effective than the commercial agrobactericide bismerthiazol (B1226852). mdpi.comrsc.org

Quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety also showed noteworthy in vitro antibacterial activities against phytopathogenic bacteria. researchgate.netresearchgate.net For instance, some compounds had EC50 values as low as 10.0 and 24.7 µg/mL against Xac. researchgate.netresearchgate.net One particular compound was found to be approximately 12-fold more potent than bismerthiazol against Xoo, with an EC50 value of 7.2 µg/mL versus 89.8 µg/mL. researchgate.net

Furthermore, a series of quinazoline derivatives with a 1,3,4-oxadiazole (B1194373) moiety displayed significant antibacterial activities against Xac, with EC50 values ranging from 14.42 to 38.91 μg/mL, surpassing the efficacy of bismerthiazol. cornell.edu Allicin-inspired disulfide derivatives containing quinazolin-4(3H)-one also possessed noticeable antibacterial activity against Xanthomonas oryzae pv. oryzae, with one compound showing a remarkable EC50 of 0.52 μg mL-1. nih.gov

Novel quinazolinone derivatives containing hydrazone structural units have also been evaluated, with some compounds displaying better antibacterial activity against Xoo and Xac than the control drugs bismerthiazol and thiediazole-copper. sioc-journal.cn Additionally, 4(3H)-quinazolinone derivatives conjugated with short-chain aliphatic amines demonstrated excellent in vitro antibacterial activity against Xac and Xoo, with EC50 values of 0.769 μg/mL and 1.29 μg/mL, respectively. mdpi.com

Table 3: Activity of this compound Derivatives Against Phytopathogenic Bacteria

| Compound Type | Bacteria | Activity (EC50) | Reference |

|---|---|---|---|

| Quinazoline with 1,2,4-triazole thioether | Xanthomonas axonopodis pv. citri | 43.2 - 47.8 µg/mL | mdpi.comrsc.org |

| Quinazoline thioether with 1,2,4-triazolo[4,3-a]pyridine | Xanthomonas axonopodis pv. citri | 10.0 - 24.7 µg/mL | researchgate.netresearchgate.net |

| Quinazoline thioether with 1,2,4-triazolo[4,3-a]pyridine | Xanthomonas oryzae pv. oryzae | 7.2 µg/mL | researchgate.net |

| Quinazoline with 1,3,4-oxadiazole | Xanthomonas axonopodis pv. citri | 14.42 - 38.91 µg/mL | cornell.edu |

| Allicin-inspired disulfide derivative | Xanthomonas oryzae pv. oryzae | 0.52 µg/mL | nih.gov |

| Quinazolinone with hydrazone | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | Better than controls | sioc-journal.cn |

| 4(3H)-Quinazolinone with aliphatic amine | Xanthomonas axonopodis pv. citri | 0.769 µg/mL | mdpi.com |

| 4(3H)-Quinazolinone with aliphatic amine | Xanthomonas oryzae pv. oryzae | 1.29 µg/mL | mdpi.com |

Against Gram-Positive and Gram-Negative Strains

Antifungal Efficacy

The quinazoline scaffold is a key component in a variety of compounds exhibiting a wide range of antifungal activities. semanticscholar.org

Quinazoline derivatives have been shown to possess a broad antifungal spectrum. scirp.org Research has indicated that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for their antifungal activity. nih.gov Various synthesized quinazolin-4(3H)-one derivatives have been tested and shown to have variable inhibitory effects on the growth of different fungal strains. nih.gov

For instance, S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline and 6-bromo-4-alkylthioquinazoline derivatives have demonstrated good antifungal activities. nih.gov Furthermore, a study on natural 4(3H)-quinazolinones revealed that quinazolinone and 2-methyl quinazolinone had a broader antifungal spectrum. mdpi.com Preliminary structural optimization in this study suggested that introducing an electron-withdrawing group on the 4(3H)-quinazolinone scaffold could enhance antifungal activity. mdpi.com

Table 4: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strains | Activity | Reference |

|---|---|---|---|

| Substituted quinazolin-4(3H)-ones | Various fungi | Variable inhibitory effects | nih.gov |

| S-substituted 6-fluoro-4-alkyl(aryl)thioquinazolines | Fungi | Good antifungal activity | nih.gov |

| 6-bromo-4-alkylthioquinazoline derivatives | Fungi | Good antifungal activity | nih.gov |

| Natural 4(3H)-quinazolinones (e.g., quinazolinone, 2-methyl quinazolinone) | Fungi | Broad antifungal spectrum | mdpi.com |

Inhibition of Sterol 14-α Demethylase

Research into the antifungal properties of this compound derivatives has explored their mechanism of action, with a focus on the inhibition of sterol 14-α demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. While specific studies focusing solely on this compound and its direct derivatives' interaction with this enzyme are limited in the provided context, the broader class of quinazoline derivatives has shown promise as antifungal agents, a property often associated with the disruption of sterol synthesis. nih.gov

Antitubercular Activity

This compound derivatives have demonstrated notable potential as antitubercular agents. researchgate.netscialert.netnih.gov Studies have shown that these compounds exhibit significant antimycobacterial activity against various strains, including Mycobacterium tuberculosis. researchgate.netnih.gov

In one study, a series of 4-alkylthioquinazoline derivatives were synthesized and evaluated for their antitubercular activity. scialert.netnih.gov It was observed that the 4-alkylthio derivatives were significantly more active than their 4-alkyloxy counterparts. scialert.net The activity was found to vary with the nature of the alkyl group. For instance, with unbranched alkyl chains, the activity increased from a methyl to an ethyl group and remained comparable for propyl and butyl substitutions. scialert.net Notably, 4-(S-Butylthio)quinazoline was found to be more active than the standard drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov

Further research on 2-trichloromethyl-4-substituted quinazoline analogues revealed moderate to good anti-TB activity, with some compounds exhibiting excellent activity comparable to pyrazinamide (B1679903) and streptomycin. sci-hub.se Dihydroquinazolinone derivatives have also been investigated, with some analogues showing promising activity against both susceptible and multi-drug resistant strains of M. tuberculosis. mdpi.com

Table 1: Antitubercular Activity of Selected this compound Derivatives

| Compound | Target Strain(s) | Key Findings | Reference(s) |

| 4-(S-Butylthio)quinazoline | Mycobacterium spp. (atypical strains) | More active than isoniazid. | nih.gov |

| 4-Alkylthioquinazoline Derivatives | Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium, Mycobacterium fortuitum, Mycobacterium intracellulare | Alkylthio derivatives are more active than alkyloxy derivatives. Activity is influenced by the alkyl chain length and branching. | scialert.netnih.gov |

| 2-Trichloromethyl-4-substituted quinazolines | M. tuberculosis H37Rv | Compounds 4a and 4f showed MIC of 6.25 μg/mL, equipotent to pyrazinamide and streptomycin. | sci-hub.se |

| Dihydroquinazolinone derivatives (3l, 3m) | M. tuberculosis H37Rv | Exhibited a MIC value of 2 µg/mL. | mdpi.com |

Antiviral Activity (e.g., Anti-HIV, Anti-Influenza)

The antiviral potential of quinazoline derivatives, including those related to this compound, has been explored against a range of viruses. researchgate.netmdpi.com

A series of novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). Several of these compounds demonstrated moderate to good anti-TMV activity. nih.govresearchgate.net Specifically, compounds M₂ and M₆ showed significant protection against TMV in vivo, with EC₅₀ values of 138.1 and 154.8 μg/mL, respectively, which were superior to the reference drug Ribavirin (436.0 μg/mL). nih.govresearchgate.net

In the context of human viruses, certain quinazoline derivatives have been investigated for their anti-influenza and anti-HIV activity. mdpi.commdpi.comtsijournals.com For example, 2,4-disubstituted quinazoline derivatives have been identified as having anti-influenza virus activity. mdpi.com Additionally, some 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown a degree of protection against HIV-1. tsijournals.com Other studies have reported on quinazolinone derivatives as novel inhibitors of Zika (ZIKV) and Dengue (DENV) virus replication, with some compounds exhibiting potent and broad-spectrum activity. nih.gov

Antimalarial Activity

Quinazoline and its derivatives have been recognized for their antimalarial properties. mdpi.comnih.govcbijournal.com The 4-quinazolinone moiety, a close structural relative of this compound, is considered a key pharmacophore for antimalarial activity, drawing inspiration from the natural product febrifugine. nih.gov

Research has shown that various substituted quinazoline derivatives exhibit antiplasmodial activity. cbijournal.com For instance, certain 2,3-substituted quinazolin-4(3H)-one derivatives have demonstrated antimalarial activity against Plasmodium berghei in mice. nih.gov Furthermore, some newly synthesized quinazolinone-4 derivatives were found to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of quinazoline derivatives have been extensively studied. nih.govmdpi.comresearchgate.netresearchgate.net These compounds have shown the ability to reduce inflammation and pain in various experimental models. mdpi.comactascientific.comjddtonline.info

Several series of quinazoline derivatives have been synthesized and have demonstrated potent anti-inflammatory and analgesic activities, in some cases exceeding the efficacy of standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govmdpi.comresearchgate.net For example, certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives exhibited significant anti-inflammatory and analgesic properties. researchgate.net

Inhibition of Inflammatory Enzymes (e.g., COX-2, PDE-4)

A key mechanism underlying the anti-inflammatory effects of quinazoline derivatives is the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). researchgate.netrsc.org

Several studies have focused on developing selective COX-2 inhibitors based on the quinazoline scaffold. mdpi.comresearchgate.netresearchgate.net For instance, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized, and some compounds showed strong and selective COX-2 inhibitory activity, comparable to the reference drug celecoxib. researchgate.net

Quinazoline derivatives have also been investigated as inhibitors of phosphodiesterases (PDEs), particularly PDE-4 and PDE-7, which are involved in inflammatory pathways. rsc.orgnih.govresearchgate.netdntb.gov.ua A series of quinazoline derivatives derived from quinazolin-4-thiones were found to have sub-micromolar inhibitory potencies against the catalytic domain of PDE7. nih.gov

Table 2: Inhibition of Inflammatory Enzymes by Quinazoline Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 | Compounds 4 and 6 showed potent COX-2 inhibition (IC₅₀ = 0.33 μM and 0.40 μM) with high selectivity. | researchgate.net |

| Quinazoline derivatives from quinazolin-4-thiones | PDE-7 | Some compounds exhibited sub-micromolar inhibitory potencies. | nih.gov |

| Quinazolin-4(3H)one-hydrazone hybrids | PDE-4(B) | Several compounds were identified as potent PDE-4(B) inhibitors. | rsc.org |

NF-κB Pathway Modulation

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. encyclopedia.pubnih.govjgtps.com Quinazoline derivatives have been identified as modulators of this pathway. encyclopedia.pubnih.gov

One particular quinazoline derivative, EVP4593, was synthesized as a potent antagonist of the NF-κB signaling pathway, blocking it at nanomolar concentrations (IC₅₀ of 11 nM). encyclopedia.pub More recently, new alkylthiourea quinazoline derivatives have been developed as selective inhibitors of NF-κB activation in macrophage-like cells, demonstrating their potential as anti-inflammatory agents with low cytotoxicity. nih.gov One of the most effective compounds, 19 , strongly inhibited the production of the pro-inflammatory cytokine IL-6 (IC₅₀ = 0.84 µM) by blocking the translocation of the NF-κB dimer to the nucleus. nih.gov

Antioxidant Properties

This compound derivatives have emerged as a significant class of compounds with promising antioxidant capabilities. mdpi.com Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. mdpi.com The antioxidant effect of these derivatives is often attributed to their ability to neutralize reactive radicals through various mechanisms, including hydrogen atom transfer, electron donation, and metal ion chelation. mdpi.comnih.gov The presence of a thiol group, along with other functional moieties like phenols, enhances these properties. ontosight.ainih.gov

The capacity of this compound derivatives to scavenge free radicals is a key indicator of their antioxidant potential. This activity is commonly evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. scholarsresearchlibrary.com In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.

Several studies have demonstrated the potent radical scavenging activity of these compounds. For instance, a series of 2-phenyl-3-{3-(substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl} quinazolin-4(3H)-ones, which incorporate a thiol group within the side chain, were found to be effective antioxidant molecules. jocpr.com Similarly, novel quinazoline-4-one derivatives synthesized from 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (B362290) showed significant inhibition against DPPH radicals, with some compounds proving more effective than the standard antioxidant Butylated hydroxytoluene (BHT). uobaghdad.edu.iq

Research on new hybrid molecules combining quinazolin-4-one and phenol (B47542) scaffolds revealed that ortho-diphenolic derivatives exhibited stronger antioxidant effects than reference standards like ascorbic acid and Trolox in DPPH, ABTS, and NO radical scavenging assays. mdpi.com Another study focusing on polyphenolic derivatives of quinazolin-4(3H)-one found that compounds featuring a pyrogallol (B1678534) moiety (three phenolic hydroxyl groups) were the most active radical scavengers. nih.gov The strategic combination of the quinazoline core with other heterocyclic systems, such as 1,3,4-oxadiazole-2-thiol, has also yielded derivatives with good antioxidant activity. scholarsresearchlibrary.com

Table 1: DPPH Radical Scavenging Activity of Selected Quinazoline Derivatives

| Compound Series | Key Structural Features | Observation | Reference |

|---|---|---|---|